Finasteride-d9 is synthesized from the parent compound, finasteride, through specific chemical modifications that introduce deuterium atoms into its molecular structure. It is often used in research settings, particularly in pharmacokinetic studies where isotopic labeling can aid in the accurate measurement of drug metabolism and distribution in biological systems .
The synthesis of finasteride-d9 involves several steps that typically include the introduction of deuterium into the molecular framework of finasteride. The following outlines a common synthetic pathway:
Technical parameters such as reaction temperature, time, and concentration are critical for optimizing yield and ensuring that the deuterium is effectively incorporated without compromising the integrity of the parent compound.
Finasteride-d9 has a molecular formula of and a molecular weight of approximately 381.45 g/mol. The structure retains the core steroid framework characteristic of finasteride but features nine hydrogen atoms replaced by deuterium atoms.
The incorporation of deuterium alters some physicochemical properties, including stability and solubility, which are crucial for its application in research .
Finasteride-d9 participates in various chemical reactions similar to those involving non-deuterated finasteride. Key reactions include:
The reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), which allows for precise quantification and analysis of metabolites in biological samples .
Finasteride-d9 functions by inhibiting the enzyme 5-alpha reductase, which converts testosterone into dihydrotestosterone. This mechanism leads to:
Studies have shown that the pharmacodynamics of finasteride-d9 closely mirror those of non-deuterated finasteride but allow for enhanced tracking in metabolic studies due to its isotopic labeling .
The physical and chemical properties of finasteride-d9 include:
Key parameters such as melting point, boiling point, and pH stability are essential for understanding its behavior in various formulations and biological contexts .
Finasteride-d9 has several scientific applications:
The kinetic isotope effect (KIE) underpins deuterium’s utility in drug design. Mathematically expressed as kH/kD (ratio of reaction rate constants), KIE values typically range from 2–7 for oxidative metabolism mediated by cytochrome P450 (CYP) enzymes [4] [6]. This reduction in reaction kinetics arises from deuterium’s nuclear mass, which lowers the zero-point vibrational energy of C–D bonds. Consequently, deuterium substitution at metabolically vulnerable sites delays oxidative processes like aliphatic hydroxylation or N-dealkylation, thereby extending drug half-lives [6].
Analytically, deuterated tracers enable precise drug quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) distinguishes deuterated from non-deuterated compounds via mass shifts (e.g., Finasteride-d9 exhibits +9 Da over finasteride). This allows deuterated analogs to serve as internal standards, correcting for matrix effects and instrument variability in bioanalysis [5] [8]. For metabolic studies, isotopic labeling with ¹³C or ¹⁵N permits non-invasive breath tests (e.g., ¹³CO₂ quantification) to track drug-derived carbon flow in real-time [3] [5].
Table 1: Kinetic Isotope Effects in Deuterated Drugs
Deuterated Compound | kH/kD Ratio | Metabolic Impact |
---|---|---|
Deutetrabenazine | 3.2–6.8 | ↓ CYP2D6-mediated oxidation; ↑ half-life |
Deucravacitinib | 4.1 | ↓ Aldehyde oxidase metabolism; ↑ bioavailability |
Finasteride-d9 (theoretical) | ~5 (estimated) | ↓ 3α-Hydroxysteroid dehydrogenase susceptibility |
Deuterium’s application in pharmacology began in 1961 with d2-tyramine and d3-morphine, probing metabolic pathways without therapeutic intent [2] [6]. The 1970s marked the first U.S. patents for deuterated molecules, though clinical translation remained elusive for decades. Early candidates like fludalanine (d1-MK-0641) aimed to mitigate toxicity by blocking metabolic activation to neurotoxic 3-fluorolactate. Despite discontinuation, it validated deuterium’s capacity to redirect metabolic fates [2] [4].
The 2017 FDA approval of deutetrabenazine catalyzed the field. As a deuterated analog of tetrabenazine, it reduced CYP2D6-mediated oxidation, yielding lower dosing frequency and attenuated side effects in Huntington’s chorea [2] [4]. Concurrently, donafenib (deuterated sorafenib) demonstrated enhanced pharmacokinetics in hepatocellular carcinoma, reducing plasma clearance by 40% versus its parent drug [4] [6].
De novo deuterated drugs emerged with deucravacitinib (2022), a TYK2 inhibitor for psoriasis. Strategic deuteration prevented formation of a non-selective JAK-inhibiting metabolite, preserving target specificity [2] [6]. Over 15 deuterated candidates now populate clinical pipelines, spanning oncology (ALK-001, d3-vitamin A) and neurodegeneration (RT001, d2-linoleic acid ethyl ester) [2] [4].
Metabolic Pathway Alteration
Finasteride-d9 incorporates deuterium at the tert-butyl moiety—a known metabolic hotspot where oxidation by CYP3A4 initiates clearance. Deuterium substitution at these positions elevates the energy barrier for hydroxylation, slowing primary metabolite formation. This extends half-life and systemic exposure [1] [6]. Similarly, deutivacaftor (d9-ivacaftor) reduces clearance by 50% in cystic fibrosis patients by impeding tert-butyl oxidation [2] [6].
Stereochemical Stabilization
Deuterium’s van der Waals radius (2.0 Å vs. H’s 1.2 Å) subtly influences molecular conformation. In chiral centers, this can stabilize preferred enantiomers. For instance, PXL065 (d1-(R)-pioglitazone) retains mitochondrial activity while suppressing PPARγ agonist effects linked to the (S)-enantiomer [2] [4]. Though unconfirmed for Finasteride-d9, analogous stereoselective stabilization remains plausible.
Analytical Quantification Advantages
Finasteride-d9 serves as a critical internal standard in LC-MS/MS bioanalysis. Its near-identical extraction efficiency and chromatographic behavior to finasteride—coupled with a +9 Da mass shift—enable absolute quantification in plasma and tissues. This minimizes matrix effects and ion suppression artifacts [5] [6] [8]. Isotope ratio mass spectrometry (IRMS) further detects Finasteride-d9 tracer levels as low as 0.001% enrichment, facilitating microdose studies [3] [5].
Table 2: Analytical Methods for Deuterated Tracer Detection
Technique | Detection Limit | Application in Finasteride-d9 Research |
---|---|---|
LC-MS/MS | 0.1 ng/mL | Quantification in plasma/tissue homogenates |
Isotope Ratio MS (IRMS) | 0.001% enrichment | Microdose absorption/distribution studies |
¹³C-NMR | μM concentrations | Metabolic flux analysis of deuterated fragments |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9